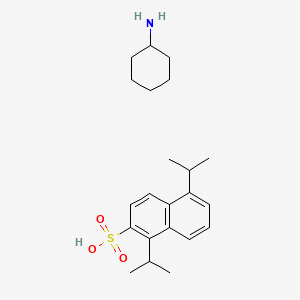
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid is a complex organic compound that combines the structural features of cyclohexanamine and naphthalene-2-sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid typically involves multiple steps. One common method includes the sulfonation of naphthalene with sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to further reactions to introduce the cyclohexanamine and di(propan-2-yl) groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps such as crystallization or distillation. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonic acid group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene.
Cyclohexanamine derivatives: Compounds with similar amine groups but different substituents.
Uniqueness
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid is unique due to its combination of cyclohexanamine and naphthalene-2-sulfonic acid moieties
Properties
CAS No. |
132373-76-3 |
|---|---|
Molecular Formula |
C22H33NO3S |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H20O3S.C6H13N/c1-10(2)12-6-5-7-14-13(12)8-9-15(20(17,18)19)16(14)11(3)4;7-6-4-2-1-3-5-6/h5-11H,1-4H3,(H,17,18,19);6H,1-5,7H2 |
InChI Key |
AATLVPRNEHPVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1C=CC(=C2C(C)C)S(=O)(=O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
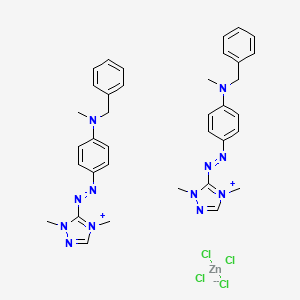
![3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile](/img/structure/B12699227.png)

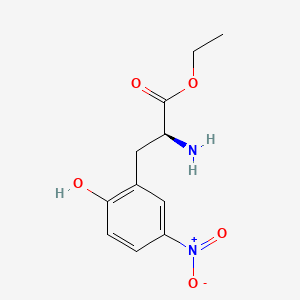

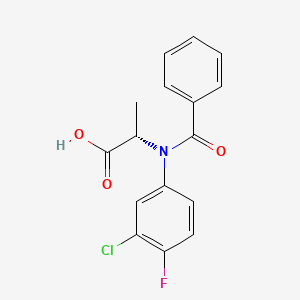
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
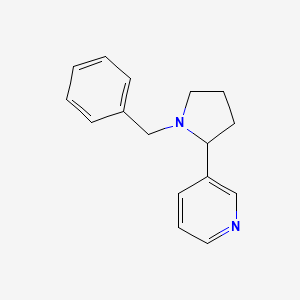

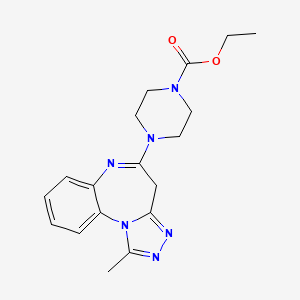
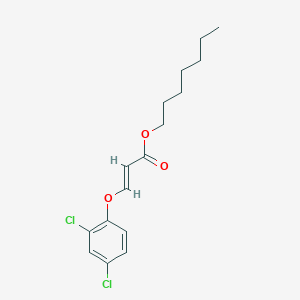

![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
